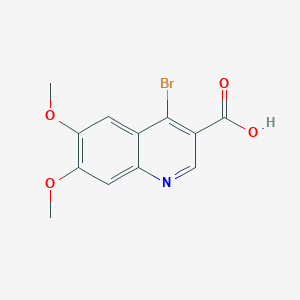![molecular formula C9H14N4O B13010924 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, and it is substituted with a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to reduce reaction times and improve efficiency . Solvents such as DMF and catalysts like iodine can be employed to enhance the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[2,3-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deazaadenine: A compound with a similar pyrimidine structure but with different substituents.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(dimethylamino)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H14N4O/c1-13(2)9-11-7-6(8(14)12-9)4-3-5-10-7/h3-5H2,1-2H3,(H2,10,11,12,14) |
InChI-Schlüssel |
RUQYJBCKUXAQOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=C(CCCN2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



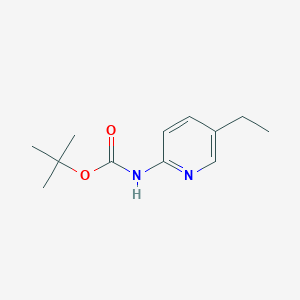
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
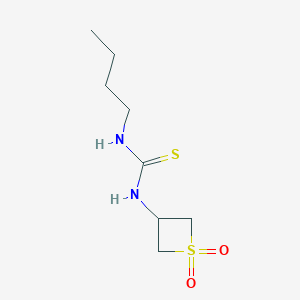

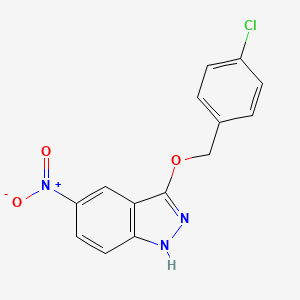
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
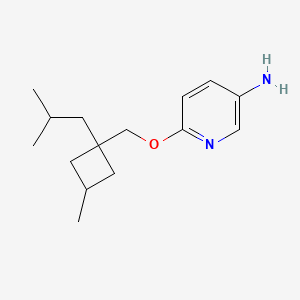
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)

